2,5-Dimethyl-1,3-oxazole-4-carbonitrile
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Overview
Description
2,5-Dimethyloxazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C₆H₆N₂O It is characterized by an oxazole ring substituted with two methyl groups at positions 2 and 5, and a nitrile group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyloxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,5-dimethyl-1,3-oxazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of 2,5-Dimethyloxazole-4-carbonitrile may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyloxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2,5-dimethyloxazole-4-amine.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Oxazole-4-carboxylic acid derivatives.
Reduction: 2,5-Dimethyloxazole-4-amine.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethyloxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.
Industry: It is utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,5-Dimethyloxazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form interactions with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
- 2,5-Dimethyloxazole-4-carboxylic acid
- 2,5-Dimethyloxazole-4-amine
- 2,5-Dimethyloxazole-4-methanol
Comparison: 2,5-Dimethyloxazole-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. Compared to its carboxylic acid and amine analogs, the nitrile group offers different chemical properties and biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,5-dimethyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-4-6(3-7)8-5(2)9-4/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRTYUGYLBQVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556594 |
Source
|
Record name | 2,5-Dimethyl-1,3-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82123-42-0 |
Source
|
Record name | 2,5-Dimethyl-1,3-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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